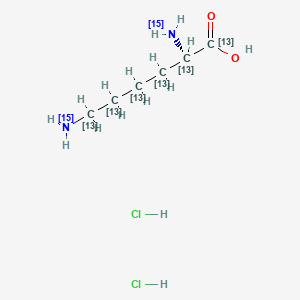

L-Lysine-13C6,15N2 (dihydrochloride)

Description

The ability to accurately measure the dynamic nature of metabolism is fundamental to understanding the mechanisms that regulate health and disease. researchgate.netnih.gov Stable isotope tracer technologies have been central to this endeavor for nearly eight decades, evolving to allow for the investigation of in vivo human metabolism from a whole-body perspective down to the level of individual proteins and cellular components. researchgate.net Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. chempep.com These labeled compounds are chemically identical to their naturally occurring counterparts but are distinguishable by their increased mass, a feature that is exploited by mass spectrometry. nih.gov This allows researchers to 'trace' the journey of these labeled molecules through various metabolic pathways, providing a clear picture of cellular function in real-time. nih.govchempep.com

The core principle of stable isotope tracing lies in the ability to differentiate between molecules based on isotopic composition. numberanalytics.com Isotopes are atoms of the same element that contain the same number of protons but a different number of neutrons, resulting in different atomic masses. nih.govresearchgate.net For example, carbon typically exists as ¹²C, but it has a heavier, stable isotope, ¹³C. Similarly, nitrogen's most common isotope is ¹⁴N, with ¹⁵N being its heavier, stable counterpart. chempep.com

When a biological system is supplied with a nutrient or molecule enriched with a heavy isotope—a "tracer"—it is incorporated into newly synthesized molecules. researchgate.net Analytical techniques, primarily mass spectrometry (MS), can then detect and quantify the mass difference between the labeled ("heavy") and unlabeled ("light") molecules. nih.gov By measuring the rate of incorporation and the distribution of the isotopic label among different metabolites, researchers can determine the flux through metabolic pathways. researchgate.net This method provides a dynamic view of metabolism that is not achievable with traditional techniques that only measure static metabolite concentrations. researchgate.net

Isotopic enrichment is the process of increasing the concentration of a specific isotope above its natural abundance. In the context of L-Lysine-¹³C₆,¹⁵N₂ (dihydrochloride), all six carbon atoms are replaced with ¹³C and both nitrogen atoms are replaced with ¹⁵N, resulting in a significant and easily detectable mass shift. sigmaaldrich.comsigmaaldrich.com This "mass tag" allows for precise quantification in proteomic experiments.

One of the most powerful techniques utilizing this principle is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). thermofisher.comnih.gov In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for one or more essential amino acids. One population receives the normal "light" amino acid (e.g., L-Lysine), while the other receives the "heavy" version (e.g., L-Lysine-¹³C₆,¹⁵N₂). nih.govresearchgate.net Over several cell divisions, the heavy amino acid is fully incorporated into all newly synthesized proteins in the second population. nih.gov

After the experimental conditions are applied, the two cell populations are combined, and the proteins are extracted and analyzed by mass spectrometry. researchgate.netnih.gov Because the heavy and light proteins are chemically identical, they behave the same during sample preparation and analysis. washington.edu However, the mass spectrometer detects pairs of peptides—one light and one heavy. The ratio of the intensities of these paired peaks directly corresponds to the relative abundance of the protein in the two original cell populations. nih.govacs.org This approach provides highly accurate and reproducible quantification of changes in protein expression. nih.govscripps.edu

Table 1: Properties of L-Lysine-¹³C₆,¹⁵N₂ (dihydrochloride) This interactive table provides key chemical and physical properties of the stable isotope-labeled compound.

| Property | Value | Source |

| Chemical Formula | H₂¹⁵N(¹³CH₂)₄¹³CH(¹⁵NH₂)¹³CO₂H · HCl | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 190.59 g/mol | sigmaaldrich.comnih.gov |

| Isotopic Purity | 99 atom % ¹³C, 99 atom % ¹⁵N | sigmaaldrich.comsigmaaldrich.com |

| Mass Shift | M+8 | sigmaaldrich.comsigmaaldrich.com |

| Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 1200447-00-2 | sigmaaldrich.comsigmaaldrich.com |

Essential amino acids, which cannot be synthesized by an organism and must be obtained from the diet or culture medium, are ideal candidates for metabolic labeling. nih.govnih.gov Their exogenous origin ensures that the isotopic label is incorporated directly into proteins without being diluted by endogenous synthesis. Lysine (B10760008) and arginine are the most commonly used amino acids in SILAC experiments for several reasons. thermofisher.com

Firstly, they are prevalent in many proteins, ensuring that most proteins will be labeled. Secondly, when proteins are digested with the enzyme trypsin—a standard step in proteomics—it cleaves specifically at the carboxyl side of lysine and arginine residues. This means that nearly every resulting peptide will contain a labeled amino acid at its end, making quantification straightforward. thermofisher.com

L-Lysine-¹³C₆,¹⁵N₂ is particularly valuable. The dual labeling with both ¹³C and ¹⁵N creates a significant mass difference (8 Daltons) from its light counterpart, which provides a clear and unambiguous signal in the mass spectrometer, enhancing the accuracy of quantification. sigmaaldrich.comthermofisher.com This specific labeled version of lysine has been utilized in numerous studies, from analyzing protein profiles and post-translational modifications to investigating host-cell functions in response to viral infections. sigmaaldrich.comwindows.netcapes.gov.brnih.gov The use of essential amino acids like L-Lysine-¹³C₆,¹⁵N₂ has been instrumental in advancing our understanding of protein dynamics and cellular regulation. pharmiweb.com

Properties

Molecular Formula |

C6H16Cl2N2O2 |

|---|---|

Molecular Weight |

227.05 g/mol |

IUPAC Name |

(2S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1;; |

InChI Key |

JBBURJFZIMRPCZ-XLWLNXBUSA-N |

Isomeric SMILES |

[13CH2]([13CH2][13CH2][15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2].Cl.Cl |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

L Lysine 13c6,15n2 Dihydrochloride As a Specialized Isotopic Tracer

Designation and Significance of Full Carbon-13 and Nitrogen-15 Labeling

The designation "L-Lysine-13C6,15N2" precisely describes the isotopic composition of the molecule. "13C6" indicates that all six carbon atoms are the carbon-13 isotope, and "15N2" signifies that both nitrogen atoms are the nitrogen-15 isotope. creative-biolabs.com This complete or "full" labeling is significant because it creates a molecule that is chemically identical to its natural, or "light," counterpart but has a distinctly greater mass. youtube.com

The low natural abundance of these heavy isotopes—approximately 1.1% for ¹³C and 0.37% for ¹⁵N—ensures minimal background interference, providing a high signal-to-noise ratio in analytical measurements. When cells are grown in a medium where standard lysine (B10760008) is replaced by L-Lysine-13C6,15N2, the cellular machinery incorporates this heavy version into newly synthesized proteins without altering their biochemical properties. nih.gov This in vivo labeling strategy is highly efficient and allows for the creation of an ideal internal standard for quantitative proteomics. ckisotopes.comckisotopes.com The resulting "heavy" proteome can be mixed with a "light" proteome from a control condition, and the relative abundance of each protein can be determined by comparing the signal intensities of the heavy and light peptide pairs in a mass spectrometer. ckisotopes.com

Advantages of Dual 13C and 15N Labeling for Enhanced Resolution in Mass Spectrometry

The dual labeling of lysine with both ¹³C and ¹⁵N isotopes offers significant advantages for mass spectrometry-based quantification. The primary benefit is the creation of a substantial and well-defined mass shift between the labeled ("heavy") and unlabeled ("light") forms of the amino acid.

The incorporation of six ¹³C atoms and two ¹⁵N atoms results in a total mass increase of 8 Daltons (Da) compared to the natural L-lysine. sigmaaldrich.com This large mass difference is particularly advantageous in complex biological samples, as it provides clear separation of isotopic peaks in the mass spectrum. This enhanced resolution minimizes the risk of overlapping signals between the heavy and light peptides, thereby improving the accuracy and precision of protein quantification. creative-biolabs.com In contrast, labeling with only one type of isotope, such as ¹³C, produces a smaller mass shift, which might be less effective in resolving peptides in dense regions of the spectrum. thermofisher.com

Table 1: Comparison of Mass Shifts for Different Isotopically Labeled Lysine Variants

| Labeled Lysine Variant | Isotopic Composition | Total Mass Shift (Da) | Application Context |

| L-Lysine-¹³C₆ | Six ¹³C atoms | +6 | Standard SILAC experiments for quantitative proteomics. thermofisher.com |

| L-Lysine-D₄ | Four ²H (deuterium) atoms | +4 | Used in multiplex SILAC experiments to create an intermediate mass channel. thermofisher.com |

| L-Lysine-¹³C₆,¹⁵N₂ | Six ¹³C atoms, two ¹⁵N atoms | +8 | Provides maximum mass separation, ideal for complex samples and enhanced quantitative accuracy. thermofisher.com |

This clear separation is crucial for the confident identification and quantification of low-abundance proteins and for analyzing complex post-translational modifications. The stability of ¹³C and ¹⁵N isotopes also ensures that the label remains intact throughout sample preparation and analysis, providing reliable and reproducible results. ukisotope.com

Strategic Importance in Isotopic Encoding of Macromolecules and Metabolites

The strategic use of L-Lysine-13C6,15N2 as an isotopic tracer is central to modern quantitative biology, particularly in the fields of proteomics and metabolomics.

In proteomics , this compound is a cornerstone of the SILAC methodology. isotope.com By encoding the entire proteome of a cell population with a heavy mass tag, researchers can perform highly accurate comparisons of protein expression levels under different conditions, such as disease states or drug treatments. nih.gov This method is invaluable for biomarker discovery, understanding cellular signaling pathways, and studying protein turnover. thermofisher.comcreative-proteomics.com The advantage of metabolic labeling is that samples can be mixed at the very beginning of the experimental workflow, which significantly reduces sample-to-sample variability that can arise during sample preparation. ckisotopes.comckisotopes.com

In metabolomics , L-Lysine-13C6,15N2 serves as a robust internal standard for the precise quantification of lysine levels in various biological samples. isotope.comcreative-proteomics.com It can also be used in metabolic flux analysis to trace the pathways of lysine metabolism and its contribution to various cellular processes. creative-proteomics.com Because the labeled compound co-elutes with its unlabeled counterpart during chromatographic separation, it effectively corrects for matrix effects and variations in instrument response, leading to highly accurate measurements. ukisotope.com

Table 2: Research Applications of L-Lysine-13C6,15N2 Labeling

| Research Area | Application | Key Findings Enabled by Labeling |

| Phosphoproteomics | Used in SILAC to quantify changes in protein phosphorylation in neuro-2a cells. | Identification of specific signaling pathways affected by treatment with a 2-pyrrolidone derivative. sigmaaldrich.com |

| MicroRNA Studies | Employed in pulsed SILAC (pSILAC) to analyze protein profiles in cells after microRNA transfection. | Enabled the study of host-cell functions and precise intracellular pathways in protein synthesis. sigmaaldrich.com |

| Enzyme Characterization | Utilized in a SILAC-based approach for the functional characterization of lysine racemase. | Facilitated the identification and quantification of enzyme activity and substrate specificity. sigmaaldrich.com |

| Protein Turnover | Applied in SILAC experiments to measure the rates of protein synthesis and degradation. | Provided insights into the dynamic regulation of the proteome in response to various stimuli. thermofisher.com |

The ability to isotopically encode entire sets of macromolecules and metabolites has transformed our capacity to study complex biological systems dynamically and quantitatively.

Methodologies for Isotopic Labeling and Application in Research Models

Metabolic Incorporation Strategies

Metabolic incorporation is a key strategy where living cells are cultured in a specially formulated medium. This medium substitutes a standard essential amino acid with its heavy isotope-labeled counterpart. nih.gov As cells undergo protein synthesis, they naturally incorporate these heavy amino acids into their entire proteome. thermofisher.com L-Lysine-¹³C₆,¹⁵N₂ is frequently used for this purpose, often in conjunction with a heavy version of arginine. chempep.com This dual-labeling approach is particularly effective because trypsin, a commonly used enzyme in proteomics that cleaves proteins for analysis, specifically cuts at lysine (B10760008) and arginine residues. This ensures that the vast majority of resulting peptides contain a labeled amino acid, facilitating their detection and quantification by mass spectrometry. chempep.comnih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely adopted technique for accurate relative quantification of proteins in different cell populations. chempep.comcreative-proteomics.com The fundamental principle of SILAC involves growing two or more populations of cells in culture media that are identical except for the isotopic form of a specific amino acid. thermofisher.com One population is grown in "light" medium containing the natural, unlabeled amino acid, while the other is cultured in "heavy" medium containing the stable isotope-labeled version, such as L-Lysine-¹³C₆,¹⁵N₂. creative-proteomics.com

The preparation of heavy and light media is a critical first step in a SILAC experiment. The base medium is a specialized formulation that lacks the specific amino acid to be labeled, for instance, lysine and arginine. nih.govusherbrooke.ca To create the "light" medium, the natural, unlabeled forms of these amino acids are added back. youtube.com Conversely, the "heavy" medium is prepared by adding the stable isotope-labeled amino acids, such as L-Lysine-¹³C₆,¹⁵N₂ and a heavy arginine variant. youtube.comthermofisher.com

It is crucial to account for the increased molecular weight of the heavy amino acids to ensure equimolar concentrations in both light and heavy media. researchgate.net For example, the working concentration of light lysine is 146 mg/L, while the concentration for heavy L-Lysine-¹³C₆,¹⁵N₂ is adjusted to 151.3 mg/L to achieve the same molarity. nih.gov Both media are also supplemented with dialyzed fetal bovine serum instead of regular serum. gbiosciences.com Dialysis removes the naturally occurring light amino acids from the serum, which would otherwise compete with the heavy isotopes and interfere with complete labeling. usherbrooke.ca

Table 1: Example SILAC Media Amino Acid Concentrations

| Amino Acid | Isotopic Form | Molecular Weight ( g/mol ) | Concentration (mg/L) |

| L-Lysine | Light (¹²C₆,¹⁴N₂) | 182.65 (dihydrochloride) | 146 |

| L-Lysine-¹³C₆,¹⁵N₂ | Heavy (¹³C₆,¹⁵N₂) | 190.65 (dihydrochloride) | 151.3 |

| L-Arginine | Light (¹²C₆,¹⁴N₄) | 210.66 (hydrochloride) | 84 |

| L-Arginine-¹³C₆,¹⁵N₄ | Heavy (¹³C₆,¹⁵N₄) | 220.66 (hydrochloride) | 88.0 |

A typical SILAC experiment is divided into an adaptation phase and an experimental phase. gbiosciences.comresearchgate.net During the adaptation phase, cells are cultured for a sufficient number of cell divisions (at least five) in their respective light or heavy media to ensure near-complete incorporation of the labeled amino acids into the entire proteome. researchgate.netgbiosciences.com

Once labeling is complete, the experimental phase begins. The two cell populations can be subjected to different treatments or conditions. creative-proteomics.com For example, one population might be treated with a drug while the other serves as an untreated control. researchgate.net After the treatment period, the two cell populations are harvested, and equal amounts of protein from each are mixed together. chempep.comresearchgate.net

This mixed sample is then processed for mass spectrometry analysis. thermofisher.com Because the samples are combined early in the workflow, any subsequent variations in sample handling, such as protein digestion and peptide fractionation, affect both the light and heavy samples equally, which significantly improves the accuracy and reproducibility of quantification. sigmaaldrich.comyale.edu

In the mass spectrometer, the chemically identical light and heavy peptides are easily distinguished by their mass difference. wikipedia.org The heavy peptides containing L-Lysine-¹³C₆,¹⁵N₂ will have a mass shift of 8 Daltons compared to their light counterparts. thermofisher.comnih.gov The ratio of the signal intensities between the heavy and light peptide pairs directly reflects the relative abundance of that protein in the two cell populations. researchgate.netwikipedia.org

Achieving a high degree of label incorporation, typically greater than 95%, is essential for accurate quantification in SILAC experiments. chempep.com The primary factor influencing incorporation efficiency is the number of cell doublings. It generally takes at least five to six cell divisions for the cellular proteome to become fully labeled with the heavy amino acid. chempep.comgbiosciences.com The rate of protein turnover also plays a role; proteins with a slow turnover rate will take longer to incorporate the heavy label. nih.gov

The efficiency of incorporation can be monitored by mass spectrometry. researchgate.net A small sample of the "heavy" cell population can be harvested, its proteins digested, and the resulting peptides analyzed to determine the percentage of peptides that contain the heavy label. gbiosciences.com For instance, one study observed complete incorporation of ¹³C₆ L-lysine into a peptide from heat shock protein 84 by day 5 of culture. researchgate.net Another study in yeast demonstrated that even in organisms that can synthesize their own lysine, the presence of heavy lysine in the medium down-regulates the endogenous synthesis pathway, leading to a 96% incorporation efficiency. nih.gov

Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC)

Pulsed SILAC (pSILAC) is a variation of the classic SILAC technique that focuses on the dynamics of protein synthesis and turnover rather than steady-state protein abundance. wikipedia.orgcreative-proteomics.com In a pSILAC experiment, cells are initially grown in a "light" medium. Then, for a short period—the "pulse"—the light medium is replaced with a "heavy" medium containing L-Lysine-¹³C₆,¹⁵N₂. biorxiv.orgresearchgate.net

This pulse of heavy amino acids labels only the proteins that are newly synthesized during that time frame. creative-proteomics.combiorxiv.org By harvesting cells at different time points after the pulse and analyzing the ratio of heavy to light peptides, researchers can measure the rate of protein synthesis. nih.gov This method allows for the direct quantification of changes in protein translation in response to various stimuli or conditions. nih.gov For example, pSILAC can be used to identify proteins that are translationally regulated in response to iron availability or to measure changes in protein turnover rates when the proteasome is inhibited. researchgate.netnih.gov

In Vivo Metabolic Labeling Approaches in Model Organisms

While SILAC was initially developed for cell culture, the principles of metabolic labeling with stable isotope-labeled amino acids have been extended to whole organisms, a technique often referred to as SILAM (Stable Isotope Labeling in Mammals). isotope.com This approach allows for quantitative proteomic analysis in a more complex, physiological context.

In a typical SILAM experiment, a model organism, such as a mouse, is fed a specialized diet where the sole source of a particular amino acid is its heavy isotope-labeled form. isotope.com For example, a mouse feed can be formulated to contain L-Lysine-¹³C₆ as the only source of lysine. msbioworks.com Over time, the tissues of the mouse become metabolically labeled with the heavy lysine. msbioworks.com

These "heavy" tissues can then be used as internal standards for quantitative proteomic studies. isotope.com For instance, a tissue sample from a "heavy" mouse can be mixed with a tissue sample from a "light" (unlabeled) mouse that has undergone a specific experimental treatment. This mixture is then analyzed by mass spectrometry, and the relative protein abundance between the two samples can be accurately determined. This in vivo labeling technique has also been successfully applied to other model organisms like the nematode C. elegans by feeding them bacteria grown in heavy isotope-containing media. scispace.com

Dietary Administration for Systemic Labeling

Systemic, or whole-body, isotopic labeling in animal models is achieved through a technique known as in-vivo Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Stable Isotope Labeling in Mammals (SILAM). asahiworks.jpnih.govisotope.com This methodology involves the long-term administration of a specially formulated diet where the natural ("light") L-lysine is completely replaced with L-Lysine-13C6,15N2. asahiworks.jp

This specialized diet, which is otherwise nutritionally complete, is fed to research models, such as mice, over an extended period to achieve comprehensive labeling of the entire proteome. asahiworks.jpnih.gov For complete systemic incorporation, the labeled diet is often provided to breeding pairs, and labeling efficiency is monitored across subsequent generations. nih.gov Research has shown that near-complete labeling (≥96%) of proteins in various tissues, including the liver, muscle, and brain, can be achieved by the second (F2) generation. nih.gov

The efficiency of label incorporation can vary between tissues. Studies in mice fed a diet containing ¹³C₆-Lysine demonstrated that the liver was the most efficiently labeled organ (96.34% ± 0.90%), while the brain showed the lowest efficiency (92.62% ± 1.98%). nih.gov The average labeling efficiency across nine different tissues in the F2 generation was found to be 95.80% ± 0.64%, a level considered effective for quantitative proteomic studies. nih.gov This dietary approach allows researchers to create an internally standardized animal model, where labeled tissues can be used as a reference to quantify changes in protein abundance in unlabeled tissues under different experimental conditions. asahiworks.jp

Considerations for Tracer Reuse and Isotopic Exchange

When L-Lysine-13C6,15N2 is used as a tracer to study protein and amino acid dynamics, its metabolic fate must be carefully considered. The core principle of tracer methodology is to measure the rate of incorporation of the labeled amino acid into protein (protein synthesis) and its rate of appearance from protein breakdown. nih.gov The labeled lysine released during protein breakdown can re-enter the free amino acid pool and be reincorporated into new proteins, a process known as tracer reuse or recycling. nih.gov

The primary site of lysine catabolism in mammals is the liver. nih.gov Here, lysine is broken down through a series of steps that ultimately yield acetyl-CoA. nih.gov This means the ¹³C atoms from the L-Lysine-13C6,15N2 tracer can enter the central carbon metabolism, including the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net This entry into larger metabolic pools leads to isotopic dilution, as the labeled atoms are distributed among various other metabolites. nih.gov

Kinetic models of lysine metabolism in humans have characterized the movement of lysine between a central plasma pool and both fast- and slow-exchanging peripheral tissue compartments. nih.gov These models quantify the rates of lysine oxidation, incorporation into protein, and release from protein breakdown, providing a comprehensive picture of the tracer's dynamic distribution. nih.gov Furthermore, isotopic exchange can occur with the gut microbiota. Studies have shown that nitrogen from host sources can be used by intestinal microbes to synthesize amino acids, including lysine. nih.gov This means there is potential for the ¹⁵N label from the tracer to be exchanged within the complex metabolic environment of the gut, although the quantitative impact of this transfer is difficult to assess with current methods. nih.gov

Microbial Fermentation for Isotopic Compound Preparation

The industrial production of L-lysine is accomplished almost exclusively through microbial fermentation. fao.org This biotechnological process is advantageous compared to chemical synthesis because it directly produces the biologically active L-isomer of the amino acid. asahiworks.jp The same principles are applied to produce isotopically labeled L-lysine, where the fermentation medium is formulated with stable isotope-enriched precursors.

The most commonly used microorganisms for L-lysine fermentation are strains of Corynebacterium glutamicum and Brevibacterium flavum. asahiworks.jpresearchgate.net In recent years, genetically engineered strains of Escherichia coli have also been developed and optimized for high-efficiency L-lysine production. fao.orgckisotopes.com To produce L-Lysine-13C6,15N2, these microorganisms are cultured in a medium where the primary carbon source is a ¹³C-labeled compound (e.g., ¹³C-glucose) and the nitrogen source is a ¹⁵N-labeled compound (e.g., ¹⁵N-ammonium sulfate). The microbes then utilize these labeled precursors in their metabolic pathways to synthesize L-lysine with a high isotopic abundance.

Optimization of Fermentation Conditions for High Isotopic Abundance

Maximizing the yield and isotopic enrichment of L-Lysine-13C6,15N2 requires strict optimization of the fermentation process. Key parameters that are controlled include nutrient composition, pH, temperature, dissolved oxygen, and fermentation time. ckisotopes.com The goal is to create an environment that promotes high microbial growth and directs metabolic flux towards lysine synthesis while ensuring the efficient incorporation of the stable isotope labels.

Research on L-lysine production has identified several critical parameters that can be adjusted to enhance yield. For example, maintaining a higher dissolved oxygen content and a lower residual glucose concentration can reduce the accumulation of inhibitory byproducts like acetic acid. nih.gov The optimal conditions can vary depending on the microbial strain used. One study using immobilized Corynebacterium glutamicum found the optimal conditions to be a 96-hour fermentation period at a temperature of 30°C and a pH of 7.5. cambridge.org

The following table summarizes key fermentation parameters optimized in various studies for L-lysine production. For the synthesis of L-Lysine-13C6,15N2, the carbon and nitrogen sources listed would be replaced with their respective ¹³C and ¹⁵N isotopologues.

| Parameter | Organism | Optimized Value | Observed Effect |

|---|---|---|---|

| pH | Corynebacterium glutamicum | 7.5 | Maximum lysine concentration of 22.58 g/L |

| Temperature | Streptococcus sp. | 40°C | Yielded 24.4 g/L of lysine |

| Dissolved Oxygen (DO) | Escherichia coli | 25% | Decreased acetic acid accumulation |

| Fermentation Period | Immobilized C. glutamicum | 96 hours | Increased lysine accumulation to 23.4 g/L |

| Airflow Rate | Corynebacterium glutamicum | 1.25 vvm | Achieved product concentration of 20.54 g/L |

Downstream Purification and Refinement Processes

Following the fermentation phase, the L-Lysine-13C6,15N2 must be separated from the culture broth and purified to a high degree. This multi-step downstream process is crucial for removing microbial cells, unused media components, and other metabolic byproducts. fao.org

The initial step typically involves separating the microbial biomass from the liquid fermentation broth. This is commonly achieved through centrifugation or ultrafiltration. fao.org The resulting cell-free supernatant, which contains the dissolved L-lysine, then undergoes further purification.

Ion-exchange chromatography is a central technique in the purification of L-lysine. researchgate.net The supernatant is passed through a column containing an ion-exchange resin. Because lysine is a basic amino acid with two amino groups, it carries a net positive charge at neutral or acidic pH and binds strongly to a cation-exchange resin. Impurities can be washed away, and the purified L-lysine is then eluted from the column, often by using a buffer with a high pH or high salt concentration. researchgate.net

The final steps involve concentrating the purified lysine solution and inducing crystallization, often through the addition of an alcohol like ethanol. researchgate.net The resulting crystals are then collected, dried, and may be converted to the dihydrochloride salt form to enhance stability and solubility. silantes.com

Applications in Quantitative Proteomics Research

Differential Protein Expression Analysis via SILAC

One of the most powerful applications of L-Lysine-13C6,15N2 is in the differential analysis of protein expression between two or more cell populations. By labeling different cell populations with "heavy" and "light" isotopes, researchers can mix the cell lysates at an early stage and analyze them in a single mass spectrometry run. This co-analysis significantly reduces experimental variability and enhances the accuracy of quantification.

Comparative proteome profiling using SILAC with L-Lysine-13C6,15N2 allows for a global comparison of protein abundance between different cellular states. For instance, researchers can compare healthy versus diseased cells, treated versus untreated cells, or cells at different stages of development. After metabolic labeling, the cell populations are combined, and the proteins are extracted and digested, typically with trypsin. The resulting peptides are then analyzed by mass spectrometry. The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic label. The ratio of the signal intensities of the "heavy" and "light" peptide pairs directly corresponds to the relative abundance of that protein in the two cell populations. This approach has been widely used to identify proteins that are up- or down-regulated in response to a specific stimulus or in a particular disease state.

The dual labeling of L-Lysine-13C6,15N2 with both ¹³C and ¹⁵N creates a significant mass shift, which enhances the resolution and accuracy of protein quantification in complex samples. When a protein's abundance changes between the "heavy" and "light" labeled cell populations, the ratio of the corresponding peptide peaks in the mass spectrum will deviate from 1:1. For example, a 2:1 ratio of heavy to light peptide intensity indicates that the protein is twofold more abundant in the "heavy"-labeled sample. This precise quantification allows for the identification of subtle but significant changes in protein expression that might be missed by other methods.

| Protein | SILAC Ratio (Heavy/Light) | Fold Change | Regulation |

|---|---|---|---|

| Protein A | 2.5 | 2.5 | Upregulated |

| Protein B | 0.5 | -2.0 | Downregulated |

| Protein C | 1.0 | 1.0 | Unchanged |

Protein Turnover and Synthesis Rate Determination

Understanding the dynamics of protein synthesis and degradation, collectively known as protein turnover, is crucial for comprehending cellular homeostasis. L-Lysine-13C6,15N2 is a key reagent in dynamic SILAC (dSILAC) or pulsed SILAC (pSILAC) experiments designed to measure these rates on a proteome-wide scale. tum.de

In a typical pSILAC experiment to measure protein half-lives, cells are initially grown in a "light" medium. At the start of the experiment, the medium is switched to one containing "heavy" L-Lysine-13C6,15N2. Over time, newly synthesized proteins will incorporate the heavy label. By collecting and analyzing cell samples at different time points after the switch, researchers can track the rate of incorporation of the heavy label into each protein. tum.de The ratio of "heavy" to "light" forms of a protein increases over time as the pre-existing "light" protein pool is degraded and replaced by newly synthesized "heavy" protein. By fitting these time-course data to kinetic models, the synthesis and degradation rates, and consequently the half-life, of thousands of proteins can be determined simultaneously. nih.gov For instance, a study on diabetic nephropathy used a dynamic-SILAC approach to estimate protein half-lives, finding that the majority of proteins had a half-life between 3 and 200 hours. nih.gov

pSILAC can also be used to specifically study protein degradation. In this experimental setup, cells are first fully labeled with "heavy" L-Lysine-13C6,15N2. Then, the "heavy" medium is replaced with a "light" medium. The rate of disappearance of the "heavy" labeled proteins over time reflects their degradation rate. This "pulse-chase" approach provides a direct measure of protein stability and can be used to identify proteins with altered degradation dynamics in response to various stimuli or in disease states. nih.gov For example, this method has been employed to investigate bortezomib-induced protein degradation, identifying known ubiquitin-proteasome substrates. nih.gov

| Protein | Half-Life (hours) | Synthesis Rate (relative units) | Degradation Rate (relative units) |

|---|---|---|---|

| Protein X | 24 | High | High |

| Protein Y | 150 | Low | Low |

| Protein Z | 50 | Moderate | Moderate |

Investigation of Protein Interactions and Post-Translational Modifications

Beyond quantifying protein abundance and turnover, L-Lysine-13C6,15N2 in SILAC experiments is a powerful tool for studying the dynamic landscape of protein-protein interactions and post-translational modifications (PTMs).

By combining SILAC with affinity purification or immunoprecipitation, researchers can accurately identify specific protein interaction partners. nih.gov In a typical experiment, a "heavy"-labeled cell lysate containing a tagged "bait" protein is mixed with a "light"-labeled control lysate. The bait protein and its interacting partners are then pulled down. True interactors will be enriched in the "heavy" channel, while non-specific background proteins will be present in a 1:1 ratio of "heavy" to "light". This quantitative approach significantly improves the confidence in identifying genuine protein-protein interactions and can reveal how these interactions change under different conditions. nih.gov

Furthermore, SILAC can be applied to the quantitative analysis of PTMs, such as phosphorylation, ubiquitination, and acetylation. nih.govcreative-proteomics.com By enriching for peptides with a specific PTM after SILAC labeling, the relative abundance of that modification on a particular site can be quantified across different experimental conditions. This has been particularly valuable in the field of epigenetics for studying changes in histone modifications. nih.gov

Phosphoproteomic Measurements

The study of protein phosphorylation, a key post-translational modification (PTM), is greatly enhanced by the use of L-Lysine-13C6,15N2 in SILAC-based workflows. chempep.com This method allows for the precise quantification of changes in phosphorylation levels across the proteome in response to various stimuli or disease states. chempep.com In a typical phosphoproteomics experiment, one cell population is grown in media containing "heavy" L-Lysine-13C6,15N2, while the control population is grown in "light" media. sigmaaldrich.com After experimental treatment, the cell populations are combined, and peptides with phosphorylation modifications are enriched for analysis by mass spectrometry. chempep.com

L-Lysine-13C6,15N2 has been specifically used in SILAC labeling for phosphoproteomic measurements in neuro-2a cells to study the effects of certain chemical compounds. sigmaaldrich.com This approach enables researchers to identify thousands of phosphorylation sites and accurately quantify how their phosphorylation status changes, providing deep insights into cellular signaling pathways. chempep.com For instance, studies on Acute Myeloid Leukemia (AML) have utilized proteomic and phosphoproteomic measurements to evaluate molecular signatures that could predict responses to various drugs. nih.gov

The table below illustrates hypothetical data from a SILAC phosphoproteomics experiment designed to measure the effects of a drug treatment on protein phosphorylation.

| Protein | Phosphorylation Site | SILAC Ratio (Heavy/Light) | Interpretation |

| Kinase A | Serine-25 | 3.1 | Increased phosphorylation upon treatment |

| Protein B | Threonine-118 | 0.4 | Decreased phosphorylation upon treatment |

| Receptor C | Tyrosine-450 | 1.1 | No significant change in phosphorylation |

This interactive table demonstrates how SILAC ratios derived from labeling with compounds like L-Lysine-13C6,15N2 allow for direct quantification of changes in post-translational modifications.

Protein Complex Assembly and Disassembly

Understanding the dynamic nature of protein-protein interactions is fundamental to cell biology, and L-Lysine-13C6,15N2 is instrumental in these investigations. chempep.com SILAC-based quantitative proteomics is extensively used to identify and quantify the components of protein complexes and to study how these complexes assemble and disassemble under different cellular conditions. chempep.com In these experiments, a "bait" protein is immunoprecipitated from a lysate mixture of "heavy" and "light" labeled cells, where one condition serves as the control. chempep.com Interaction partners are then identified and quantified based on their SILAC ratios. chempep.com

A practical example of this application is the study of the cell cycle-dependent interactions of Aurora-B kinase. sigmaaldrich.com By growing cells in media containing "heavy" L-Lysine-13C6,15N2, researchers were able to combine cell lysates from different stages of the cell cycle. sigmaaldrich.com Subsequent immunoprecipitation and mass spectrometry revealed that the association of the protein vimentin (B1176767) with the Aurora-B kinase complex was significantly more abundant in one stage compared to another, indicating a dynamic, cell-cycle-dependent assembly of the complex. sigmaaldrich.com This method provides a powerful way to observe the regulation of protein complex formation and breakdown, such as that seen in the LINC complex which connects the nucleus to the cytoskeleton. nih.gov

The following table shows sample results from a quantitative immunoprecipitation experiment using SILAC to identify interaction partners of a bait protein.

| Identified Protein | SILAC Ratio (Heavy/Light) | Status |

| Protein X (Bait) | 1.0 | Control |

| Protein Y | 2.5 | Specific Interactor |

| Protein Z | 1.1 | Non-specific Binder |

| Tubulin | 0.9 | Non-specific Binder |

This interactive table displays how SILAC ratios help distinguish true interaction partners from background contaminants. A ratio significantly different from 1.0 indicates a specific interaction in one of the experimental conditions.

Characterization of Lysine (B10760008) Racemase Activity

L-Lysine-13C6,15N2 serves as a valuable tool for the detailed characterization of enzymes, such as lysine racemase. sigmaaldrich.com Lysine racemase (EC 5.1.1.5) is an enzyme that catalyzes the conversion of L-lysine to D-lysine (L-lysine ⇌ D-lysine). nih.govwikipedia.org The activity of this enzyme is crucial in the metabolism of various organisms, particularly bacteria. nih.gov

In research aimed at characterizing lysine racemase, L-Lysine-13C6,15N2 can be used as a substrate in enzymatic assays. sigmaaldrich.com By incubating the purified enzyme with the heavy-labeled L-lysine, researchers can track the formation of heavy-labeled D-lysine over time using techniques like high-performance liquid chromatography coupled with mass spectrometry. This allows for precise measurements of reaction kinetics, such as determining the catalytic rate (kcat) and substrate affinity. nih.gov The distinct mass of the labeled lysine ensures that the conversion can be monitored with high sensitivity and specificity, free from interference from any unlabeled lysine present in the sample. sigmaaldrich.com This approach has been successfully applied to isolate and characterize novel lysine racemase enzymes from environmental samples like soil metagenomic libraries. nih.gov

| Time Point (minutes) | Substrate Concentration (L-Lysine-13C6,15N2) | Product Concentration (D-Lysine-13C6,15N2) |

| 0 | 100% | 0% |

| 10 | 85% | 15% |

| 30 | 60% | 40% |

| 60 | 45% | 55% |

This interactive table simulates data from a lysine racemase activity assay, demonstrating the conversion of the heavy-labeled substrate into its corresponding product over time.

Studies of Host-Cell Protein Synthesis in Infectious Models

A specialized application of L-Lysine-13C6,15N2 is found in "pulsed SILAC" (pSILAC) experiments designed to study the dynamics of protein synthesis, particularly in the context of infectious diseases. sigmaaldrich.com Many viruses manipulate the host cell's translational machinery to favor the synthesis of viral proteins, often at the expense of host proteins. nih.gov Understanding these mechanisms is critical for developing antiviral strategies.

Pulsed SILAC using heavy amino acids like L-Lysine-13C6,15N2 allows for the specific measurement of newly synthesized proteins within a defined time window. sigmaaldrich.com This technique has been employed to investigate host-cell function and the specific intracellular pathways of protein synthesis in human monocyte-derived macrophages infected with HIV-1. sigmaaldrich.com In such an experiment, infected and uninfected cells are pulsed with media containing L-Lysine-13C6,15N2 for a short period. The amount of heavy label incorporated into specific proteins is then quantified by mass spectrometry. This provides a direct comparison of the synthesis rates of thousands of host proteins between the infected and uninfected states, revealing which cellular processes are suppressed or co-opted by the virus. sigmaaldrich.com

| Host Protein | Function | Synthesis Rate (Infected vs. Uninfected) |

| Interferon-stimulated gene 15 | Antiviral response | +250% |

| Ribosomal Protein S6 | Translation | -60% |

| Actin | Cytoskeleton | -15% |

| GAPDH | Glycolysis | No significant change |

This interactive table provides examples of how pulsed SILAC data can reveal the impact of a viral infection on the synthesis rates of various host-cell proteins.

Applications in Quantitative Metabolomics and Metabolic Flux Analysis Mfa

Principles of ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C Metabolic Flux Analysis (¹³C-MFA) is a pivotal technique for quantifying the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.comcortecnet.com The core principle involves introducing a substrate labeled with the stable isotope ¹³C, such as L-Lysine-¹³C₆,¹⁵N₂, into a biological system. creative-proteomics.combenthamdirect.com As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. creative-proteomics.com Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) are then used to measure the specific patterns of ¹³C enrichment in these metabolites. benthamdirect.comfrontiersin.org These labeling patterns are directly influenced by the relative activities of different metabolic pathways. creative-proteomics.comnih.gov Consequently, by analyzing these patterns, researchers can deduce the intracellular metabolic fluxes. creative-proteomics.comnih.gov

The fundamental steps of a ¹³C-MFA experiment include:

Experimental Design : Selecting the appropriate ¹³C-labeled tracer and experimental conditions. creative-proteomics.com

Tracer Experiment : Culturing cells with the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state. plos.org

Isotopic Labeling Measurement : Quantifying the distribution of ¹³C isotopes in key metabolites. creative-proteomics.com

Flux Estimation : Using computational models to calculate the intracellular fluxes that best explain the measured labeling patterns. creative-proteomics.com

Statistical Analysis : Evaluating the confidence of the estimated fluxes. creative-proteomics.com

A key advantage of ¹³C-MFA is the wealth of data provided by isotope labeling measurements, which offers numerous constraints for accurately estimating flux. creative-proteomics.com This makes ¹³C-MFA a gold standard for quantifying fluxes in living cells. creative-proteomics.com

The isotopic labeling data from intracellular metabolites, obtained after introducing a tracer like L-Lysine-¹³C₆,¹⁵N₂, provides detailed information about the specific pathways being utilized. nih.govnih.gov The labeling pattern of a metabolite is effectively a flux-weighted average of the labeling patterns of its precursor substrates. nih.gov Therefore, the combination of extracellular flux measurements with the internal labeling data allows for a more robust and comprehensive estimation of the entire network of metabolic fluxes. oup.com This integrated approach is crucial for resolving the contributions of converging metabolic pathways. nih.gov

The estimation of intracellular metabolic fluxes from isotopic labeling data is a complex task that relies on sophisticated computational modeling. benthamdirect.comnih.gov Flux Balance Analysis (FBA) is a common computational method used to predict metabolic flux distributions within a genome-scale metabolic model. plos.orgpnas.org However, FBA often produces a range of possible flux solutions. pnas.org

To refine these predictions, ¹³C-MFA incorporates the experimentally determined isotopic labeling data as additional constraints in the computational model. plos.orgpnas.org Mathematical models are constructed to describe the metabolic network and the transfer of carbon atoms between metabolites. researchgate.net Algorithms then iteratively adjust the values of the unknown intracellular fluxes until the predicted labeling patterns of the metabolites match the experimentally measured patterns as closely as possible. researchgate.net This process of minimizing the difference between simulated and measured data allows for the precise calculation of a single, most likely flux distribution throughout the central metabolism. nih.gov The development of powerful flux calculation algorithms has significantly reduced the computational effort required for these estimations. benthamdirect.com

Tracing of Metabolic Pathways and Transformations

Stable isotope tracing is a powerful method that allows researchers to follow a metabolic substrate through downstream biochemical reactions, providing unparalleled insights into the metabolic wiring of cells. nih.govresearchgate.net By using compounds like L-Lysine-¹³C₆,¹⁵N₂, scientists can track the journey of the labeled carbon and nitrogen atoms as they are incorporated into other molecules. nih.govkuleuven.be This enables the direct interrogation of the activities of different metabolic pathways and the assessment of how various enzymatic reactions contribute to the production and consumption of specific metabolites. kuleuven.be

Analysis of the labeling patterns in downstream metabolites provides valuable qualitative and quantitative information about their origins and relative rates of production. nih.govresearchgate.net This approach is instrumental in understanding how genetic alterations or external perturbations impact cellular metabolism. nih.govresearchgate.net Isotope labeling can reveal hidden metabolic functions, such as the operation of futile cycles, which are difficult to detect by other means. nih.gov

Isotopic tracer analysis is a core technique for studying and reconstructing complex metabolic networks. researchgate.netdoaj.org By tracing the incorporation of labeled atoms from substrates like L-Lysine-¹³C₆,¹⁵N₂ into various metabolic products over time, researchers can map the connections between different pathways. researchgate.netyoutube.com The distribution of isotopes reveals the flow of metabolites and helps to identify active, and sometimes unexpected, metabolic routes. nih.gov This information is crucial for building and validating genome-scale metabolic models, which are comprehensive representations of an organism's metabolic capabilities. doaj.org The integration of transcriptomic data with these models, validated by ¹³C-MFA flux measurements, enhances the predictive accuracy of intracellular fluxes. doaj.org

The use of uniformly ¹³C-labeled L-lysine has been instrumental in uncovering the diversity of lysine (B10760008) degradation pathways in various organisms. researchgate.netnih.gov Lysine catabolism is one of the most varied amino acid degradation processes known. nih.gov In a study on the marine bacterium Phaeobacter inhibens, stable isotope experiments with uniformly ¹³C-labeled L-lysine revealed that the bacterium utilizes at least two parallel pathways for the initial steps of lysine degradation. researchgate.netnih.gov

These experiments, which analyzed the mass isotopomer distribution in metabolites, identified L-pipecolate as an intermediate in lysine degradation. researchgate.net Furthermore, the labeling patterns of tricarboxylic acid (TCA) cycle intermediates showed that lysine is catabolized not only directly to acetyl-CoA but also via the ethylmalonyl-CoA pathway, leading to multiple entry points into the TCA cycle. researchgate.netnih.gov This detailed insight into complex metabolic pathways would not have been possible without the use of non-targeted stable isotope analysis. nih.gov

| Organism | Study Focus | Key Findings |

| Phaeobacter inhibens | Lysine Catabolism | Utilizes at least two parallel degradation pathways; L-pipecolate identified as an intermediate; catabolism occurs via direct conversion to acetyl-CoA and the ethylmalonyl-CoA pathway. researchgate.netnih.gov |

| Pseudomonas putida | Lysine Degradation | One pathway involves 5-aminopentanoate, starting with an oxidation of L-lysine to 5-aminopentamide. nih.gov |

Role as an Internal Standard in Quantitative Metabolomics

In quantitative metabolomics, L-Lysine-¹³C₆,¹⁵N₂ serves as an excellent internal standard. isotope.comisotope.com The stable isotope dilution technique, which uses uniformly labeled analogues of metabolites as internal standards, is a powerful method for accurate quantification. isolife.nl Because the labeled standard has nearly identical chemical and physical properties to its unlabeled counterpart, it can be added to a biological sample at the beginning of the experimental workflow. isolife.nl

This co-extraction and co-analysis corrects for variability that can occur during sample preparation, extraction, and analysis by mass spectrometry. isolife.nl Any loss of the analyte during these steps will be mirrored by a proportional loss of the labeled internal standard. By measuring the ratio of the unlabeled analyte to the known amount of the added labeled standard, a precise and accurate quantification of the metabolite's concentration can be achieved. L-Lysine-¹³C₆,¹⁵N₂ is frequently used in this capacity for metabolomics research and in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments for quantitative proteomics. isotope.comcreative-biolabs.comsigmaaldrich.com

| Compound Name | Application |

| L-Lysine-¹³C₆,¹⁵N₂ (dihydrochloride) | Internal Standard for Quantitative Metabolomics, Tracer for Metabolic Flux Analysis |

| Uniformly ¹³C-labeled Glucose | Tracer for Metabolic Flux Analysis |

| L-Pipecolate | Intermediate in Lysine Catabolism |

| Acetyl-CoA | Product of Lysine Catabolism |

| 5-Aminopentanoate | Intermediate in Lysine Degradation |

Applications in Microbial Metabolism Research

In microbial research, L-Lysine-13C6,15N2 and other isotopically labeled lysines are instrumental in dissecting the intricate metabolic pathways of microorganisms. This is particularly valuable for optimizing the microbial production of commercially important compounds like amino acids.

Corynebacterium glutamicum is a key microorganism used for the industrial-scale production of L-lysine nih.govresearchgate.net. Metabolic flux analysis using 13C-labeled substrates is a critical tool for understanding and engineering the metabolism of this bacterium to enhance lysine yields nih.govnih.gov.

Researchers have used 13C tracer studies to compare the metabolic flux distribution in lysine-producing C. glutamicum when cultured on different carbon sources, such as glucose, fructose, and sucrose nih.govnih.gov. These studies reveal how the choice of substrate affects the central carbon metabolism, particularly the fluxes through the pentose (B10789219) phosphate (B84403) pathway (PPP), which is a major source of the NADPH required for lysine biosynthesis, and the tricarboxylic acid (TCA) cycle.

Below is a data table summarizing key metabolic flux distributions in Corynebacterium glutamicum during lysine production on different carbon sources, as determined by 13C tracer experiments. The values represent the percentage of the total hexose uptake flux.

| Metabolic Pathway/Product | Flux on Glucose (%) | Flux on Fructose (%) | Flux on Sucrose (%) |

| Lysine Pathway | 30.0 | 25.4 | 27.4 |

| Pentose Phosphate Pathway | 49.0 | 65.0 | 55.7 |

| TCA Cycle | 68.0 | 54.0 | 78.2 |

Data compiled from multiple metabolic flux analysis studies. nih.govnih.gov

Metabolic flux analysis based on 13C-labeling has traditionally been limited to small-scale laboratory conditions. However, innovative approaches have been developed to apply these techniques to monitor large-scale industrial fermentation processes nih.gov. One such method involves a "Sensor Reactor" system, where a small-scale (e.g., 1-L) reactor is run in parallel with a large-scale production reactor (e.g., 300-L) nih.gov. By introducing the 13C-labeled tracer into the sensor reactor, which mimics the conditions of the production vessel, researchers can generate a series of metabolic flux maps that document the fermentation process over time nih.gov.

This approach was successfully used to investigate a pilot-scale batch fermentation of a lysine-producing C. glutamicum strain. The study revealed dynamic changes in the metabolic flux distribution during different phases of exponential growth. A key finding was that as lysine formation increased threefold during the fermentation, the in vivo reverse flux at the anaplerotic node (C4-decarboxylation) significantly decreased by 70% nih.gov. This demonstrates the cell's metabolic adaptation to optimize precursor supply for lysine synthesis. Such real-time monitoring provides valuable insights for process control and optimization in an industrial setting nih.gov.

Investigation of Amino Acid Pool Dynamics and Fluxes

Isotopically labeled lysine, including L-Lysine-13C6,15N2, is crucial for studying the dynamics of amino acid pools and the fluxes through catabolic and anabolic pathways nih.gov. These non-targeted stable isotope analyses allow for the tracking of labeled atoms as they are incorporated into various intracellular metabolites, revealing the activity of different pathways.

A study on the marine bacterium Phaeobacter inhibens used uniformly 13C-labeled L-lysine to investigate its degradation pathways nih.govresearchgate.net. By analyzing the mass isotopomer distribution in various metabolites using GC/MS and HPLC/MS, the researchers demonstrated that P. inhibens utilizes at least two parallel pathways for the initial steps of lysine catabolism nih.govresearchgate.net. The analysis of labeled intermediates of the TCA cycle showed that lysine catabolism leads to multiple entry points into the cycle via acetyl-CoA, succinyl-CoA, and malate nih.govresearchgate.net.

These tracer experiments provide a detailed view of how an organism utilizes a specific amino acid as a sole carbon source. The ability to trace the fate of the labeled carbon and nitrogen atoms helps to elucidate previously unknown metabolic routes and understand the regulation of amino acid metabolism nih.gov. Such studies are fundamental to understanding microbial physiology and their adaptation to different nutritional environments.

The table below outlines key findings from a stable isotope tracing study on lysine catabolism in Phaeobacter inhibens.

| Finding | Method | Significance |

| Parallel Degradation Pathways | Non-targeted stable isotope analysis with uniformly 13C L-lysine. | Revealed that P. inhibens uses at least two distinct pathways for the initial breakdown of lysine nih.govresearchgate.net. |

| Multiple TCA Cycle Influx Points | Analysis of labeling patterns in TCA cycle intermediates. | Showed that lysine catabolism feeds into the central metabolism via acetyl-CoA, succinyl-CoA, and malate nih.govresearchgate.net. |

| Identification of Intermediates | GC/MS and HPLC/MS analysis of labeled and unlabeled samples. | Identified L-pipecolate as an intermediate in one of the lysine degradation pathways nih.gov. |

Advanced Analytical Techniques Employing L Lysine 13c6,15n2 Dihydrochloride

Mass Spectrometry (MS)-Based Approaches

The primary application of L-Lysine-13C6,15N2 (dihydrochloride) in mass spectrometry is as a metabolic label in the technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). creative-biolabs.com In SILAC experiments, one population of cells is grown in a medium containing the "heavy" L-Lysine-13C6,15N2, while a control population is grown in a medium with the normal "light" L-lysine. thermofisher.com The heavy lysine (B10760008) is incorporated into all newly synthesized proteins during translation. creative-biolabs.com When the protein samples from the different cell populations are mixed and analyzed by mass spectrometry, the mass difference between the heavy and light proteins allows for direct and accurate relative quantification. creative-biolabs.com

High-Resolution Mass Spectrometry for Precise Quantification

High-resolution mass spectrometry is essential for accurately differentiating and quantifying proteins labeled with L-Lysine-13C6,15N2. The incorporation of six ¹³C atoms and two ¹⁵N atoms creates a distinct mass shift in peptides containing this labeled lysine compared to their light counterparts. creative-biolabs.com This mass difference is readily resolved by modern high-resolution mass spectrometers, enabling clear separation of the isotopic peaks.

The dual labeling with both carbon and nitrogen isotopes enhances the mass difference, which improves the accuracy and clarity of protein quantification. creative-biolabs.com This is particularly advantageous in complex experimental designs where multiple conditions are being compared. creative-biolabs.com The precise mass shift allows software to automatically identify and compare the signal intensities of the heavy and light peptide pairs, providing a ratio that reflects their relative abundance in the original cell populations. thermofisher.com

| Isotope | Number of Labeled Atoms | Total Mass Increase (Daltons) | Resulting m/z Shift (+2 ion) |

|---|---|---|---|

| ¹³C | 6 | ~8 Da | ~4 m/z |

| ¹⁵N | 2 |

This table illustrates the mass increase due to the incorporation of L-Lysine-13C6,15N2. The total mass shift of approximately 8 Daltons for each lysine-containing peptide results in a clear separation in the mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotope Ratiometry

While less common than its use in proteomics with LC-MS, L-Lysine-13C6,15N2 can also serve as an internal standard for the quantification of lysine as a metabolite using Gas Chromatography-Mass Spectrometry (GC-MS). In this approach, a known amount of the heavy-labeled lysine is added to a biological sample. The amino acids are then chemically derivatized to make them volatile for GC analysis.

During GC-MS analysis, the derivatized light (endogenous) and heavy (standard) lysine are separated by the gas chromatograph and subsequently detected by the mass spectrometer. By comparing the peak area or intensity of the ion corresponding to the natural lysine to that of the isotopically labeled standard, a precise and absolute quantification of the lysine concentration in the original sample can be achieved. This isotope dilution method corrects for sample loss during preparation and for variations in instrument response, leading to highly accurate measurements.

Liquid Chromatography-Mass Spectrometry (LC-MS/HPLC-MS) for Complex Mixtures

The combination of liquid chromatography with mass spectrometry (LC-MS) is the cornerstone of modern SILAC-based proteomics and is ideally suited for analyzing complex biological mixtures, such as whole-cell lysates. thermofisher.com Before MS analysis, the mixed protein sample is typically digested into smaller peptides using an enzyme like trypsin. This complex peptide mixture is then separated by high-performance liquid chromatography (HPLC).

The HPLC system separates peptides based on their physicochemical properties (e.g., hydrophobicity) over a period of time. As the peptides elute from the chromatography column, they are directly ionized and introduced into the mass spectrometer. thermofisher.com This separation reduces the complexity of the mixture entering the mass spectrometer at any given point, allowing for the detection and quantification of thousands of different proteins in a single experiment. The L-Lysine-13C6,15N2 label ensures that for each peptide containing lysine, a "heavy" and "light" pair will co-elute and be analyzed simultaneously by the mass spectrometer for relative quantification.

Tandem Mass Spectrometry (MS/MS) for Peptide Identification

Tandem mass spectrometry (MS/MS) is crucial for identifying the amino acid sequence of the peptides quantified in a SILAC experiment. In an MS/MS experiment, a specific peptide ion (both the light and heavy versions) is selected from the initial MS scan and isolated. This isolated ion is then fragmented inside the mass spectrometer, breaking it apart at the peptide bonds. The resulting fragment ions are analyzed to produce a second mass spectrum (the MS/MS spectrum).

This fragmentation pattern is characteristic of the peptide's amino acid sequence and can be used to identify the protein from which it originated by searching against a protein sequence database. The mass shift introduced by L-Lysine-13C6,15N2 is retained in the fragment ions containing the labeled lysine. This feature confirms the identity of the heavy peptide and aids in the accurate quantification of post-translational modifications on or near the lysine residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In addition to mass spectrometry, L-Lysine-13C6,15N2 is a valuable tool for biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. NMR spectroscopy provides information about the structure, dynamics, and interactions of proteins at the atomic level. Incorporating isotopes like ¹³C and ¹⁵N is often essential for studying proteins larger than ~15 kDa because it allows for the use of heteronuclear NMR experiments, which simplify crowded spectra and enable the detection of correlations between different nuclei.

Biomolecular NMR for Structural and Dynamic Studies

When a protein is produced with L-Lysine-13C6,15N2, the ¹³C and ¹⁵N nuclei in the lysine residues can be specifically observed in NMR experiments. This allows researchers to obtain detailed information about every lysine residue within the protein.

Structural Studies: The chemical shifts of the ¹⁵N and ¹³C nuclei are highly sensitive to their local chemical environment. Therefore, the specific labeling of lysine residues can help in the assignment of NMR signals, which is a critical first step in determining a protein's three-dimensional structure. nih.gov For example, specific ¹H-¹⁵N correlation experiments can be used to probe the environment of the nitrogen atoms in the lysine side chains. semanticscholar.org

Dynamic Studies: NMR is a powerful technique for studying protein dynamics over a wide range of timescales. By incorporating L-Lysine-13C6,15N2, researchers can measure relaxation parameters for the ¹⁵N nuclei in the lysine side chains. semanticscholar.org These parameters provide insights into the flexibility and motion of the side chains, which is often crucial for protein function, such as in enzyme catalysis or protein-protein interactions. semanticscholar.org Such studies have been used to determine model-free order parameters and correlation times for individual lysine residues, revealing, for instance, that functionally important lysine side chains can be highly mobile. semanticscholar.org

| NMR Experiment Type | Information Gained | Research Application |

|---|---|---|

| ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) | Provides a unique signal for each N-H group, allowing specific observation of lysine side-chain amino groups. | Probing local environment, hydrogen bonding, and ionization states of lysine residues. semanticscholar.org |

| ¹⁵N Relaxation Experiments (T₁, T₂, NOE) | Measures motion and flexibility (dynamics) of the lysine side chains on picosecond to nanosecond timescales. | Characterizing protein flexibility, identifying mobile regions involved in binding or catalysis. semanticscholar.org |

| Magic-Angle Spinning (MAS) NMR | Allows for selective excitation and identification of lysine signals in solid-state NMR. | Structural studies of large protein complexes or membrane proteins that are not amenable to solution NMR. nih.gov |

Application in ¹³C-NMR Analysis for Pathway Elucidation

The use of L-Lysine-¹³C₆,¹⁵N₂ (dihydrochloride) as a stable isotope tracer, in conjunction with Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy, offers a powerful method for elucidating metabolic pathways. This technique allows researchers to track the journey of the carbon atoms from lysine as they are incorporated into various downstream metabolites. By analyzing the ¹³C-NMR spectra of products derived from the labeled lysine, the specific biochemical routes can be mapped out with high precision, providing direct evidence of enzymatic reactions and pathway activities within a biological system. nih.govkuleuven.be

When L-Lysine-¹³C₆,¹⁵N₂ is introduced into a cell culture or organism, it is taken up and utilized in metabolic processes. The six ¹³C atoms in its backbone serve as a distinct signature. As the lysine molecule is catabolized, these labeled carbons are transferred to other molecules. ¹³C-NMR spectroscopy can detect the presence and position of these ¹³C atoms in the newly formed compounds. pnas.org The resulting chemical shifts and coupling patterns in the NMR spectrum provide unambiguous proof of the metabolic fate of the lysine carbon skeleton, revealing which pathways are active. nih.gov

Detailed Research Findings

A significant application of this methodology is in studying microbial metabolism. For instance, research on human gut commensal bacteria has utilized ¹³C-labeled lysine to trace the production of butyrate, a short-chain fatty acid crucial for colonic health. In one study, Intestinimonas butyriciproducens was cultured with L-[6-¹³C]lysine to follow its fermentation. High-resolution ¹³C-NMR analysis of the culture supernatant identified ¹³C-labeled fermentation products. The detection of specifically labeled butyrate and acetate confirmed the metabolic pathway from lysine. researchgate.net The chemical shifts observed in the ¹³C-NMR spectrum corresponded directly to the carbon positions in the products that were derived from the C-6 position of lysine, thereby elucidating the steps of the fermentation pathway. researchgate.net

The following table summarizes the key findings from such an isotope tracing experiment.

| Labeled Precursor | Labeled Fermentation Product | Observed ¹³C-NMR Chemical Shift (p.p.m.) |

| L-[6-¹³C]lysine | [2-¹³C]butyrate | 42.33 |

| L-[6-¹³C]lysine | [4-¹³C]butyrate | 15.95 |

| L-[6-¹³C]lysine | [2-¹³C]acetate | 25.99 |

| This table is generated based on data from a study on butyrate production from lysine by a human gut commensal. researchgate.net |

In another foundational study focused on biosynthesis, ¹³C-labeled precursors were used to investigate the pathways leading to lysine production in the bacterium Brevibacterium flavum. nih.gov While this study uses precursors to form labeled lysine rather than using labeled lysine as a starting material, the principle of pathway elucidation via ¹³C-NMR is identical. Researchers supplied the culture with [1-¹³C]glucose and analyzed the resulting ¹³C enrichment in intracellular intermediates and the final L-lysine product. The specific labeling pattern observed in the lysine molecule, primarily L-[3,5-¹³C]lysine, was revealed through ¹³C-NMR spectroscopy. nih.gov This pattern allowed researchers to assess the relative contributions of major metabolic pathways, such as the Krebs cycle and the glyoxylate shunt, to the synthesis of lysine's carbon backbone. nih.gov

The data below illustrates how the analysis of labeling patterns in key metabolites can be used to deduce pathway activity.

| ¹³C-Labeled Substrate | Key Intermediate Analyzed | Observed Labeling Pattern in Product (L-Lysine) | Inferred Pathway Contribution |

| [1-¹³C]glucose | Glutamate | L-[3,5-¹³C]lysine | Dominant biosynthetic route established. |

| [2-¹³C]acetate | Glutamate | Increased ¹³C enrichment in C-1 of lysine | High activity of the Krebs cycle and glyoxylate shunt. |

| This table is generated based on findings from a study on lysine biosynthesis in Brevibacterium flavum. nih.gov The specific labeling patterns in intermediates and end products allow for the quantitative assessment of metabolic fluxes. |

These examples demonstrate the utility of combining stable isotope-labeled L-lysine with ¹³C-NMR analysis. This approach provides a dynamic and quantitative view of metabolic networks, enabling researchers to map complex biochemical transformations and understand how organisms utilize this essential amino acid.

Theoretical and Computational Frameworks in Isotope Tracing

Mathematical Modeling for Metabolic Flux Analysis

Stable isotope-assisted metabolic flux analysis (MFA) is a powerful method used to determine the rates of intracellular metabolic reactions. nih.govplos.org The core principle involves introducing a substrate labeled with a stable isotope (the tracer), such as L-Lysine-¹³C₆,¹⁵N₂ or ¹³C-labeled glucose, into a biological system. creative-biolabs.comnih.gov As the tracer is metabolized, the isotope label spreads throughout the metabolic network, leading to different mass isotopomer distributions (MIDs) in downstream metabolites. biorxiv.org These MIDs, typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, contain detailed information about the activities of the metabolic pathways. plos.orgnih.gov

To decipher this information, MFA employs mathematical models that describe the atom transitions for every reaction in a given metabolic network. researchgate.net The process is fundamentally a parameter estimation problem, where the unknown metabolic fluxes are the parameters to be determined. nih.govplos.org By fitting the model-predicted MIDs to the experimentally measured MIDs, researchers can estimate the in-vivo metabolic fluxes that best explain the observed labeling patterns. researchgate.net This methodology can be applied under both isotopic steady-state and non-stationary conditions, with the latter providing a dynamic view of metabolic regulation. nih.govresearchgate.netnih.gov

At its heart, computational flux estimation is an optimization problem. The goal is to find the set of flux values that minimizes the difference between the MIDs predicted by the metabolic model and the MIDs measured experimentally. biorxiv.org Due to the complex, interconnected nature of metabolic networks, the relationship between fluxes and MIDs is inherently non-linear. Consequently, non-linear optimization methods are required for accurate flux estimation. nih.govnih.gov

A robust and increasingly adopted approach is to formulate the MFA problem as an equality-constrained nonlinear program (NLP). nih.govplos.orgresearchgate.net In this formulation:

The objective function is typically the sum of squared residuals (SSR) between the model-predicted and measured labeling data. nih.gov

The equality constraints are the MFA model equations themselves, which define the relationships between fluxes, metabolite pools, and labeling patterns based on network stoichiometry and atom transitions. nih.govresearchgate.net

This NLP structure allows for the use of powerful, state-of-the-art optimization solvers that offer superior scalability for large-scale networks and robust convergence. nih.govplos.org It contrasts with older "shooting" methods, where the system state is recalculated in each iteration, by simultaneously updating the system state and improving parameter estimates. nih.gov This integrated approach is efficient for both steady-state MFA and the more computationally demanding isotopically nonstationary MFA (inst-MFA). researchgate.net Formulations based on elementary metabolite units (EMUs) or cumomers are often used to structure the model equations in a way that is amenable to this NLP framework. nih.govresearchgate.net

In complex organisms, metabolism is not uniform across all tissues or even within a single cell. It is often segregated into different compartments, such as organelles (e.g., mitochondria) or distinct tissues (e.g., liver, muscle). Multicompartmental models are mathematical constructs designed to analyze these partitioned systems. They are particularly valuable for studying amino acid kinetics using tracers like L-Lysine-¹³C₆,¹⁵N₂. capes.gov.br

A multitracer stable isotope study, for example, can use different isotopologues of lysine (B10760008) administered simultaneously to probe different aspects of its metabolism. capes.gov.br By tracking the appearance and transformation of these labeled tracers in various pools (like plasma and breath), researchers can construct models that partition key metabolic processes. capes.gov.br These models can differentiate between protein synthesis and breakdown occurring in different bodily compartments, providing a more nuanced understanding of whole-body protein metabolism than a single-compartment model could offer. capes.gov.br The data derived from using L-Lysine-¹³C₆,¹⁵N₂ can be used to parameterize these models, yielding quantitative estimates of intercompartmental flux rates.

Software Tools for Non-targeted Tracer Fate Detection and Isotope Analysis

The large and complex datasets generated in modern isotope tracing experiments necessitate the use of specialized software for efficient and accurate analysis. While traditional MFA is often targeted, focusing on a predefined set of known metabolites, non-targeted approaches have emerged as a powerful tool for discovery. nih.gov These methods aim to find all metabolites that incorporate the isotopic label from a tracer, without relying on prior knowledge of the metabolic network. nih.gov

Several software tools have been developed to facilitate both non-targeted and targeted analysis of isotope tracing data. These tools automate critical steps such as peak detection, isotope pattern recognition, correction for natural isotope abundance, and calculation of mass isotopomer distributions (MIDs). nih.govnih.govunivie.ac.at

One prominent example is NTFD (Non-targeted Tracer Fate Detection) , a software that analyzes gas chromatography-mass spectrometry (GC/MS) data to automatically detect all compounds derived from a stable isotope tracer. nih.govnih.gov It performs ion chromatographic deconvolution, pairs labeled and unlabeled compounds, and calculates MIDs, which can then be used for further metabolic flux analysis. nih.gov Other tools have been developed for liquid chromatography-mass spectrometry (LC-MS) data and offer a range of functionalities. acs.org

Below is a table summarizing some of the software tools used in the analysis of stable isotope tracing data.

| Software Tool | Primary Function | Relevant Analytical Platform(s) | Key Features |

| NTFD | Non-targeted detection of all labeled compounds derived from a stable isotope tracer. nih.govnih.gov | GC/MS | Does not require a priori library information; automatically determines MIDs for all detected labeled compounds. nih.gov |

| eiFlux | Performs steady-state and isotopically nonstationary MFA using an equality-constrained nonlinear programming (NLP) formulation. plos.org | MS | Uses the GAMS Python API and the NLP solver CONOPT for robust and scalable flux estimation. plos.org |